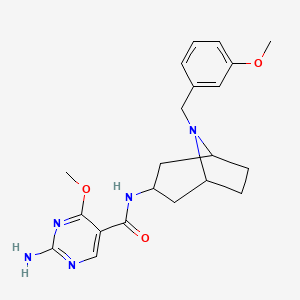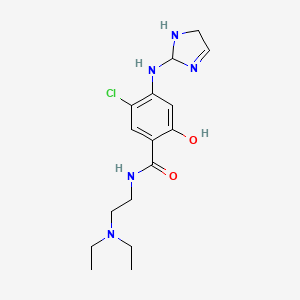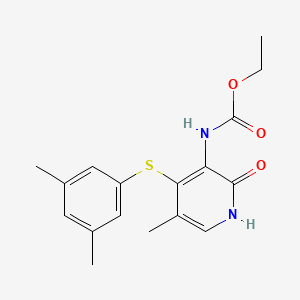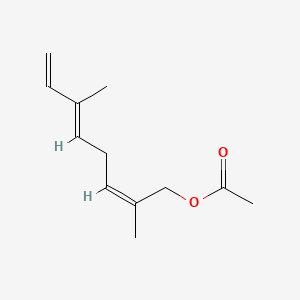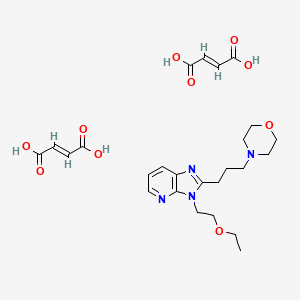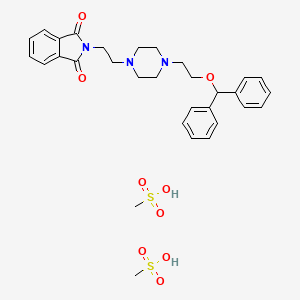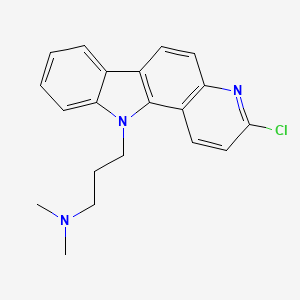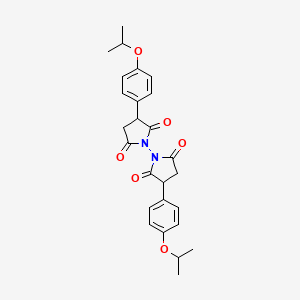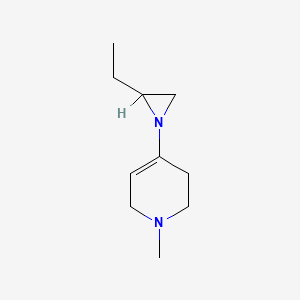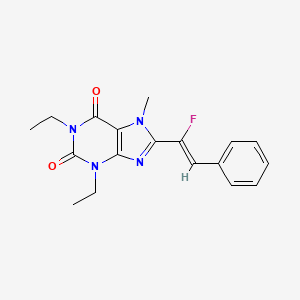
(E)-1,3-Diethyl-8-(alpha-fluorostyryl)-7-methylxanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1,3-Diethyl-8-(alpha-fluorostyryl)-7-methylxanthine is a synthetic compound belonging to the xanthine family Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulating effects on the central nervous system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Diethyl-8-(alpha-fluorostyryl)-7-methylxanthine typically involves multiple steps, including the formation of the xanthine core and the introduction of the fluorostyryl group. Common synthetic routes may include:
Step 1: Formation of the xanthine core through the condensation of appropriate precursors.
Step 2: Introduction of the ethyl groups at positions 1 and 3 using alkylation reactions.
Step 3: Addition of the methyl group at position 7 through methylation.
Step 4: Introduction of the (E)-alpha-fluorostyryl group via a coupling reaction, such as a Heck reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions tailored for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1,3-Diethyl-8-(alpha-fluorostyryl)-7-methylxanthine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the fluorostyryl group or other parts of the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluorostyryl group, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution could introduce new functional groups at the fluorostyryl position.
Aplicaciones Científicas De Investigación
Chemistry: As a model compound for studying xanthine derivatives and their reactivity.
Biology: Investigating its effects on biological systems, particularly its interaction with enzymes and receptors.
Medicine: Exploring its potential as a therapeutic agent due to its structural similarity to other bioactive xanthines.
Industry: Potential use in the development of new materials or as a chemical intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of (E)-1,3-Diethyl-8-(alpha-fluorostyryl)-7-methylxanthine would likely involve its interaction with specific molecular targets, such as:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors in the central nervous system, potentially modulating neurotransmitter release.
Pathways: Influencing signaling pathways related to cell growth, differentiation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulating effects.
Theophylline: Another xanthine used in the treatment of respiratory diseases.
Theobromine: Found in cocoa and chocolate, with mild stimulant properties.
Uniqueness
(E)-1,3-Diethyl-8-(alpha-fluorostyryl)-7-methylxanthine is unique due to the presence of the fluorostyryl group, which may impart distinct chemical and biological properties compared to other xanthines.
Propiedades
Número CAS |
155271-69-5 |
|---|---|
Fórmula molecular |
C18H19FN4O2 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
1,3-diethyl-8-[(Z)-1-fluoro-2-phenylethenyl]-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C18H19FN4O2/c1-4-22-16-14(17(24)23(5-2)18(22)25)21(3)15(20-16)13(19)11-12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3/b13-11- |
Clave InChI |
MKAJGDAVASKTLC-QBFSEMIESA-N |
SMILES isomérico |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C(=C/C3=CC=CC=C3)/F)C |
SMILES canónico |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C(=CC3=CC=CC=C3)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


